molecular formula C21H26N6O2S B3209701 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine CAS No. 1060225-77-5

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine

Cat. No.: B3209701
CAS No.: 1060225-77-5
M. Wt: 426.5 g/mol
InChI Key: JLTCNXCFVVECHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is a complex heterocyclic compound It features a triazolopyridazine core, a tetrahydronaphthalene sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine typically involves multi-step reactions. One common approach is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-chloroacetylacetone . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is unique due to its combination of a triazolopyridazine core with a tetrahydronaphthalene sulfonyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-2-19-22-23-20-9-10-21(24-27(19)20)25-11-13-26(14-12-25)30(28,29)18-8-7-16-5-3-4-6-17(16)15-18/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTCNXCFVVECHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Reactant of Route 3
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Reactant of Route 4
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.